Cyclopropylbenzene

Catalog No.
S603071
CAS No.
873-49-4
M.F
C9H10
M. Wt
118.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropylbenzene

CAS Number

873-49-4

Product Name

Cyclopropylbenzene

IUPAC Name

cyclopropylbenzene

Molecular Formula

C9H10

Molecular Weight

118.18 g/mol

InChI

InChI=1S/C9H10/c1-2-4-8(5-3-1)9-6-7-9/h1-5,9H,6-7H2

InChI Key

VFSFCYAQBIPUSL-UHFFFAOYSA-N

SMILES

C1CC1C2=CC=CC=C2

Synonyms

cyclopropylbenzene

Canonical SMILES

C1CC1C2=CC=CC=C2

Organic Chemistry and Chemical Synthesis

  • Study of Reactivity and Strain: The presence of the cyclopropane ring introduces strain into the molecule due to its inherent bond angles. Researchers utilize cyclopropylbenzene as a model system to study the impact of this strain on reactivity in various organic reactions. This knowledge helps in understanding and predicting the behavior of other strained hydrocarbons [].
  • Synthetic Precursor: Cyclopropylbenzene can serve as a starting material for the synthesis of more complex molecules. By strategically modifying the cyclopropane ring or the benzene ring, researchers can create new derivatives with desired properties. This approach is valuable in developing novel functional materials and pharmaceuticals.

Material Science

  • Liquid Crystals: Certain derivatives of cyclopropylbenzene exhibit liquid crystal behavior, a state of matter where molecules exhibit some degree of positional order. These liquid crystals are being explored for applications in displays, sensors, and photonics due to their ability to manipulate light [].
  • Polymers: Cyclopropylbenzene can be incorporated into the structure of polymers, potentially influencing their properties like thermal stability, mechanical strength, and electrical conductivity. Research in this area is ongoing to develop new polymeric materials with tailored functionalities for various applications.

Medicinal Chemistry

  • Drug Design: The cyclopropyl group can be a valuable functional group in drug design. Its unique steric and electronic properties can influence the interaction of a drug molecule with its target biomolecule. Researchers are investigating cyclopropylbenzene derivatives as potential leads for developing new drugs [].

Cyclopropylbenzene is an organic compound with the molecular formula C9H10C_9H_{10}. It consists of a cyclopropyl group attached to a benzene ring, making it a member of the class of compounds known as aromatic hydrocarbons. The cyclopropyl group, a three-membered carbon ring, introduces unique steric and electronic properties that influence the reactivity and stability of the compound. Cyclopropylbenzene is characterized by its relatively low boiling point of approximately 130 °C and its liquid state at room temperature .

Currently, there's no documented research on a specific mechanism of action for cyclopropylbenzene in biological systems.

Future Research Directions

Cyclopropylbenzene presents opportunities for further exploration in various areas:

  • Understanding ring strain effects: Studying how the cyclopropane ring influences reactivity in different reactions can provide valuable insights into reaction mechanisms and strain-release strategies in organic synthesis.
  • Functionalization of cyclopropylbenzene: Introducing functional groups onto the cyclopropane ring or benzene moiety can lead to novel compounds with diverse properties for applications in material science or medicinal chemistry.
, particularly electrophilic aromatic substitution. The presence of the cyclopropyl group acts as an electron-donating substituent, enhancing the compound's reactivity compared to benzene. For instance, cyclopropylbenzene undergoes electrophilic bromination more readily than benzene due to this electron-donating effect .

Additionally, reactions involving oxidation have been studied extensively. Cyclopropylbenzene can be oxidized by cytochrome P-450 enzymes found in rat liver microsomes, leading to various products such as phenols and ketones . Other reactions include sulfonation, where cyclopropylbenzene reacts with sulfur trioxide in dioxane to form sulfonated derivatives .

The biological activity of cyclopropylbenzene has been explored mainly in the context of its metabolic pathways. Studies indicate that its oxidation products may exhibit varying degrees of biological activity, potentially influencing pharmacological profiles when used as a precursor in drug synthesis. The interaction with cytochrome P-450 suggests that cyclopropylbenzene may participate in metabolic processes similar to other aromatic hydrocarbons .

Cyclopropylbenzene can be synthesized through several methods:

  • Cyclization Reactions: One common method involves the cyclization of phenylpropanes or related compounds under specific conditions.
  • Electrophilic Substitution: The direct reaction of cyclopropane with benzene in the presence of a catalyst can yield cyclopropylbenzene.
  • Dehydrohalogenation: Cyclopropylbenzene can also be formed through dehydrohalogenation reactions involving halogenated derivatives .

Cyclopropylbenzene finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Due to its unique structural properties, it is used in developing new materials with specific mechanical and thermal characteristics.
  • Research: Its reactivity makes it a subject of study for understanding fundamental chemical processes and mechanisms in organic chemistry .

Interaction studies involving cyclopropylbenzene primarily focus on its metabolic pathways and interactions with biological systems. Research indicates that it interacts with cytochrome P-450 enzymes, leading to the formation of various metabolites that may possess different biological activities. These studies are crucial for assessing the safety and efficacy of compounds derived from or related to cyclopropylbenzene .

Cyclopropylbenzene shares similarities with several other compounds, particularly those containing cyclic structures or aromatic rings. Here are some comparable compounds:

Compound NameStructure TypeKey Characteristics
BenzeneAromatic HydrocarbonBasic structure; no cyclic substituent
CyclobutylbenzeneAromatic HydrocarbonFour-membered cyclic substituent; different reactivity
PropylbenzeneAromatic HydrocarbonStraight-chain substituent; less steric strain
MethylcyclohexaneCyclic HydrocarbonSix-membered ring; different steric effects

Uniqueness of Cyclopropylbenzene

Cyclopropylbenzene is unique due to its three-membered cyclic substituent, which introduces significant angle strain and unique reactivity patterns not observed in larger cyclic or linear substituents. This distinctiveness influences both its chemical behavior and potential applications in synthetic organic chemistry.

XLogP3

3.3

Boiling Point

173.6 °C

LogP

3.27 (LogP)

Melting Point

-31.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

873-49-4

Wikipedia

Cyclopropylbenzene

Dates

Last modified: 08-15-2023

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